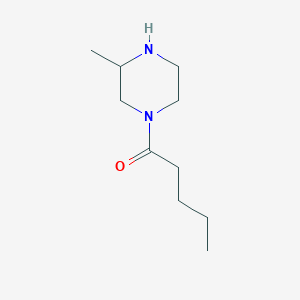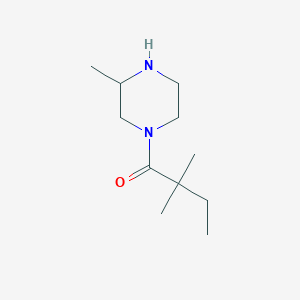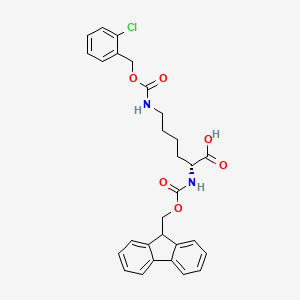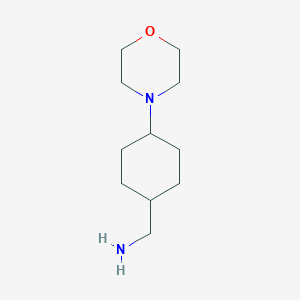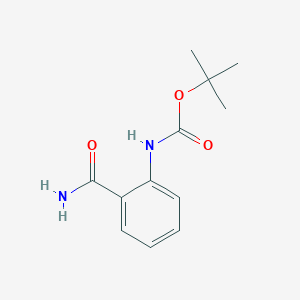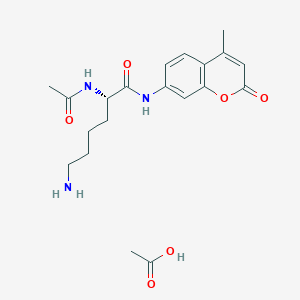
Ac-Lys-AMC acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Lys-AMC acetate, also known as Acetyl-L-Lysyl-α-Methylcoumarin acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues. The purpose of
Wissenschaftliche Forschungsanwendungen
Ac-Lys-AMC acetate has been used in a variety of scientific research applications. It is a fluorogenic substrate that is often used in enzymatic assays, such as those involving proteases, kinases, and phosphatases. In addition, it is also used in biochemical and physiological research studies to study the effects of various compounds on cells and tissues.
Wirkmechanismus
The mechanism of action of Ac-Lys-AMC acetate is based on its ability to be cleaved by enzymes and release the fluorescent product, α-methylcoumarin. This fluorescent product can then be used to measure the activity of enzymes in a variety of assays.
Biochemical and Physiological Effects
Ac-Lys-AMC acetate has been used in a variety of biochemical and physiological research studies. It has been used to study the effects of various compounds on cells and tissues, as well as to measure the activity of enzymes. In addition, it has also been used to study the effects of various drugs on the body, such as their effects on blood pressure, heart rate, and respiration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ac-Lys-AMC acetate in lab experiments is its ability to be used in a variety of assays. It is a fluorogenic substrate that is easily cleaved by enzymes, allowing for the measurement of enzyme activity. In addition, it is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using Ac-Lys-AMC acetate in lab experiments. For example, it is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is also not very soluble in water, making it difficult to use in some experiments.
Zukünftige Richtungen
The future of Ac-Lys-AMC acetate lies in its potential for use in a variety of scientific research applications. It has already been used in a variety of biochemical and physiological research studies, as well as in enzymatic assays. However, there is still much to be explored in terms of its potential applications. For example, further research could be done to study the effects of Ac-Lys-AMC acetate on various diseases, such as cancer and heart disease. In addition, research could also be done to develop more stable forms of the compound, as well as to explore its potential for use in drug delivery systems. Finally, researchers could also explore the potential for Ac-Lys-AMC acetate to be used in combination with other compounds to create novel therapeutic agents.
Synthesemethoden
Ac-Lys-AMC acetate is synthesized using a three-step process. The first step involves the condensation of acetyl chloride with l-lysine in the presence of a base. The second step involves the reaction of the resulting product with α-methylcoumarin in the presence of a base. The third and final step involves the reaction of the resulting product with acetic acid. The resulting compound is then purified by chromatography and crystallization.
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4.C2H4O2/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19;1-2(3)4/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24);1H3,(H,3,4)/t15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOBVPYBPFDEC-RSAXXLAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys-AMC Acetate salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

